Product packaging for Diphoxazide(Cat. No.:CAS No. 511-41-1)

Diphoxazide

Cat. No.: B1615636
CAS No.: 511-41-1
M. Wt: 298.34 g/mol
InChI Key: ZLPKTCYXMOJGBC-UHFFFAOYSA-N
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Description

Historical Context and Early Mentions of Diphoxazide in Scientific Literature

This compound is a chemical compound with limited but notable historical mentions in scientific and official documents. One of the earliest available references to this compound appears in a public mental health program report from the Maryland State Archives for the years 1959-1961. This document lists a contemplated study titled, "this compound in the Treatment of Psychotic Epileptic Patients," which was to be conducted at the Rosewood State Training School. chemblink.commaryland.gov This proposed research indicates an early interest in the potential therapeutic applications of this compound for a complex patient population. The Rosewood State Training School, originally established in 1888 as the "Asylum and Training School for the Feeble-Minded," has a long and complex history, eventually closing in 2009. slate.comwikipedia.orgmn.gov

Further mentions of this compound appear in various official and scientific listings. For instance, it was included in a 1995 U.S. Customs Bulletin and a 2022 Customs Tariff schedule, categorizing it among other pharmaceutical products. portico.org The compound is also listed in the Alfred Newton Richards Papers at the University of Pennsylvania, with a reference dated 1958, suggesting its relevance in mid-20th century pharmacological research. upenn.edu In more contemporary databases, this compound is identified as an investigational substance with potential anticonvulsant and psychosedative properties. ncats.io Chemical supplier databases also categorize it as an anticonvulsive and tranquilizer. hodoodo.com

Rationale for Comprehensive Academic Study of this compound

A comprehensive academic study of this compound is warranted for several reasons. The initial interest in its use for treating psychotic epileptic patients suggests it may possess a unique pharmacological profile. chemblink.commaryland.gov Psychosis in epilepsy is a significant clinical challenge, and the development of new treatments remains a priority. viamedica.plnih.govnih.govmdpi.com Antipsychotic medications can have varying effects on seizure thresholds, making the search for effective and safe options ongoing. portico.orgnih.gov

A thorough investigation would involve its synthesis, purification, and detailed characterization of its chemical and physical properties. chemicalbook.comorgsyn.org While some basic properties are available from chemical databases, a comprehensive study would provide a more complete picture. chemblink.comchembk.comnih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 511-41-1 chemblink.comchembk.com
Molecular Formula C17H18N2O3 chemblink.comchembk.comnih.gov
Molecular Weight 298.34 g/mol chemblink.comnih.gov
Density (Calculated) 1.217 g/cm³ chemblink.com
Boiling Point (Calculated) 601.625 °C at 760 mmHg chemblink.com
Flash Point (Calculated) 317.651 °C chemblink.com
Status Investigational ncats.io

Furthermore, detailed pharmacological studies are needed to understand its mechanism of action, efficacy, and potential interactions. The fact that it is classified as an "investigational" drug suggests that its full therapeutic potential has not been realized. ncats.io Modern research techniques could be applied to explore its effects on the central nervous system and its potential as an anticonvulsant and psychosedative agent. ncats.io Such a study would not only shed light on a specific, under-researched compound but also contribute to the broader field of neuropharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O3 B1615636 Diphoxazide CAS No. 511-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-acetyl-3-hydroxy-3,3-diphenylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13(20)18-19-16(21)12-17(22,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,22H,12H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPKTCYXMOJGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199106
Record name Diphoxazide
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Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-41-1
Record name Diphoxazide [INN]
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Record name Diphoxazide
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Record name Diphoxazide
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Record name DIPHOXAZIDE
Source FDA Global Substance Registration System (GSRS)
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Synthetic Chemistry and Structural Characterization of Diphoxazide

Retrosynthetic Strategies for Diphoxazide

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. slideshare.netsci-hub.se For this compound (Structure 1), a logical retrosynthetic approach would involve the disconnection of the amide and hydrazide bonds.

A primary disconnection can be made at the C-N bond of the hydrazide moiety. This leads to two key synthons: an acyl cation equivalent derived from 3-hydroxy-3,3-diphenylpropanoic acid and an acetylhydrazide anion equivalent. A further disconnection of the acetylhydrazide reveals acetic anhydride (B1165640) and hydrazine (B178648) as potential starting materials.

The 3-hydroxy-3,3-diphenylpropanoic acid intermediate can be further disconnected. A logical break is the C-C bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This leads to a benzophenone (B1666685) synthon and an acetate (B1210297) enolate equivalent. Alternatively, a disconnection at the C-C bond alpha to the hydroxyl group points towards a Reformatsky-type reaction involving a zinc enolate of an acetate ester and benzophenone. A different strategy involves disconnecting the C-Ph bond, suggesting a Friedel-Crafts type reaction.

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnection 1 (Amide bond): 3-hydroxy-3,3-diphenylpropanoic acid and acetylhydrazine.

Disconnection 2 (C-C bond of the propanoic acid): Benzophenone and an ethyl acetate-derived nucleophile.

This analysis suggests that the synthesis of this compound could be achieved by first preparing 3-hydroxy-3,3-diphenylpropanoic acid, followed by its coupling with acetylhydrazine.

Synthetic Methodologies for this compound Elaboration

Based on the retrosynthetic analysis, the elaboration of this compound can be envisioned through a multi-step synthesis.

The initial step would be the synthesis of the key intermediate, 3-hydroxy-3,3-diphenylpropanoic acid. One established method for synthesizing similar β-hydroxy acids is the Reformatsky reaction. researchgate.net In this approach, an α-halo ester, such as ethyl bromoacetate, is reacted with a ketone, in this case, benzophenone, in the presence of zinc metal. The resulting β-hydroxy ester can then be hydrolyzed to the corresponding carboxylic acid.

An alternative route to 3,3-diarylpropionic acids involves the condensation of a substituted cinnamic acid with an aromatic compound in the presence of a strong acid catalyst like phosphoric acid. journals.co.za While this yields a deoxy-analog, subsequent hydroxylation would be necessary, making the Reformatsky approach more direct for the synthesis of the β-hydroxy acid intermediate.

The second stage of the synthesis involves the coupling of 3-hydroxy-3,3-diphenylpropanoic acid with acetylhydrazine. This can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond. tubitak.gov.tr The reaction would typically be carried out in an aprotic solvent.

A summary of a potential synthetic methodology is presented in the table below:

StepReactantsReagents/ConditionsProduct
1Benzophenone, Ethyl bromoacetate, ZincInert solvent (e.g., THF), refluxEthyl 3-hydroxy-3,3-diphenylpropanoate
2Ethyl 3-hydroxy-3,3-diphenylpropanoateBase (e.g., NaOH), followed by acid workup3-hydroxy-3,3-diphenylpropanoic acid
33-hydroxy-3,3-diphenylpropanoic acid, AcetylhydrazineDCC, aprotic solvent (e.g., DMF)This compound

Synthesis and Characterization of this compound Derivatives and Analogs

The development of derivatives and analogs of a lead compound is a common strategy in medicinal chemistry to improve its pharmacological profile.

The rational design of this compound analogs would likely focus on modifying the diphenyl and acetyl moieties, as these are key structural features that can influence activity and metabolic stability. nih.govnih.govrsc.org The diphenyl group is a common pharmacophore in anticonvulsant drugs, such as phenytoin. tubitak.gov.tr Modifications could include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups on the phenyl rings could modulate the lipophilicity and electronic properties of the molecule, potentially affecting its interaction with biological targets.

Replacement of the Acetyl Group: The N-acetyl group could be replaced with other acyl groups (e.g., propionyl, benzoyl) or with bioisosteric replacements to alter the compound's metabolic stability and hydrogen bonding capacity.

Modification of the Hydroxyl Group: The tertiary alcohol could be esterified or etherified to create prodrugs with altered solubility and pharmacokinetic properties.

The synthesis of novel analogs would follow similar synthetic strategies as for this compound itself, with modifications in the starting materials. For instance, substituted benzophenones could be used in the Reformatsky reaction to generate analogs with modified phenyl rings. researchgate.net To create analogs with different acyl groups, the corresponding acylhydrazines would be used in the final coupling step.

The synthesis of hybrid compounds incorporating the this compound scaffold with other pharmacologically active moieties could also be explored. For example, linking the 3-hydroxy-3,3-diphenylpropionyl group to other heterocyclic systems known for anticonvulsant activity could lead to novel dual-action agents. nih.gov

A hypothetical synthetic scheme for a this compound analog is presented below:

Analog StructureStarting MaterialsKey Reaction Type
N'-propionyl-3-hydroxy-3,3-di(4-chlorophenyl)propionohydrazide4,4'-Dichlorobenzophenone, Ethyl bromoacetate, PropionylhydrazineReformatsky reaction followed by amide coupling
N'-benzoyl-3-hydroxy-3,3-diphenylpropionohydrazideBenzophenone, Ethyl bromoacetate, BenzoylhydrazineReformatsky reaction followed by amide coupling

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The structural confirmation of this compound and its analogs would rely on a combination of modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the diphenyl groups, the methylene protons, the hydroxyl proton, and the protons of the acetyl and hydrazide moieties. The ¹³C NMR would confirm the number and types of carbon atoms present.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula (C₁₇H₁₈N₂O₃ for this compound).

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretches of the amide and hydrazide carbonyls, and the N-H stretch of the amide and hydrazide.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) would be employed to assess the purity of the synthesized compounds. researchgate.netnih.govau.dkchromatographyonline.com Reversed-phase columns, particularly those with diphenyl stationary phases, could be effective for the separation of these aromatic compounds due to potential π-π interactions. nih.govau.dkchromatographyonline.com Gas chromatography (GC) could also be used, potentially after derivatization to increase volatility.

The following table summarizes the expected analytical data for this compound:

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 7.0-7.5 ppm) for the 10 phenyl protons, a singlet for the hydroxyl proton, a singlet for the methylene protons, a singlet for the acetyl protons, and signals for the NH protons.
¹³C NMR Resonances for the aromatic carbons, the quaternary carbon bearing the hydroxyl and phenyl groups, the methylene carbon, the carbonyl carbons of the amide and hydrazide, and the methyl carbon of the acetyl group.
IR Spectroscopy Characteristic absorption bands for O-H (~3400 cm⁻¹), N-H (~3300 cm⁻¹), C=O (~1650-1700 cm⁻¹), and aromatic C-H stretching.
HRMS A molecular ion peak corresponding to the exact mass of C₁₇H₁₈N₂O₃.
HPLC A single major peak indicating high purity when analyzed on a suitable column (e.g., C18 or diphenyl).

Computational and Theoretical Investigations of Diphoxazide

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations serve as the foundation for understanding the intrinsic properties of Diphoxazide. These methods use the principles of physics to model and compute molecular structures and energies, offering deep insights that are often inaccessible through experimental means alone. nih.govaspbs.com

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, resulting from the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and map the energy landscape that governs the transitions between them. nih.govplos.orgdiva-portal.org For this compound, the key rotatable bonds would be those connecting the two phenyl rings to the central ether oxygen and the bond linking the phenyl ring to the 1,2,4-oxadiazole (B8745197) moiety.

By systematically rotating these bonds and calculating the potential energy at each step using quantum mechanical methods, a potential energy surface can be generated. plos.org The minima on this surface correspond to the most stable, low-energy conformations of this compound. The energy barriers between these minima dictate the flexibility of the molecule and the ease with which it can adopt different shapes to fit into a biological target like a receptor binding site. biorxiv.orgreadthedocs.io Understanding this landscape is critical, as the bioactive conformation may not necessarily be the absolute lowest energy state. diva-portal.org

Table 1: Hypothetical Conformational Energy Profile for a Key Dihedral Angle in this compound This table illustrates how computational methods would quantify the energy of this compound as a function of the rotation around a specific bond (e.g., C-O-C ether linkage). The lowest relative energy indicates the most stable rotational position.

Dihedral Angle (Degrees)Relative Potential Energy (kcal/mol)Stability
05.8Eclipsed (High Energy)
601.2Gauche
1203.5Partially Eclipsed
1800.0Anti (Lowest Energy)
2403.5Partially Eclipsed
3001.2Gauche

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can determine the electronic structure of this compound, which is fundamental to its reactivity. nih.govwikipedia.orgnih.gov Key properties derived from these calculations include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting non-covalent interactions like hydrogen bonding. nih.gov For this compound, the nitrogen and oxygen atoms of the oxadiazole ring would be expected to be electronegative regions, capable of acting as hydrogen bond acceptors.

Table 2: Illustrative Quantum Chemical Properties of this compound This table presents a set of theoretical electronic properties for this compound that could be calculated to predict its chemical behavior.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity.
Dipole Moment2.5 DebyeMeasures overall polarity of the molecule.
Polarizability35.2 ųIndicates how easily the electron cloud is distorted.

Cheminformatics and Computational Drug Discovery Approaches

Cheminformatics applies computational methods to analyze and model large sets of chemical data, accelerating the drug discovery process. elsevier.comnih.gov These techniques can be used to screen vast libraries of compounds for potential activity or to build predictive models that relate chemical structure to biological function.

Virtual screening (VS) is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. chemrxiv.orgfrontiersin.orgmdpi.com VS can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target for this compound is known, SBVS (or molecular docking) can be used. frontiersin.orgnih.gov This method computationally places this compound into the target's binding site and evaluates the fit using a scoring function, which estimates the binding affinity. biointerfaceresearch.comchemrxiv.org This would allow for the identification of the most probable binding pose and key interactions.

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS can be employed. mdpi.comebi.ac.uk This approach uses a molecule with known activity (like this compound, if it were a known active compound) as a template to find other molecules in a database with similar properties. chemrxiv.org Similarity can be based on 2D fingerprints (patterns of chemical features) or 3D shape and pharmacophore models (the spatial arrangement of essential interaction points).

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org To build a QSAR model for this compound and its analogs, one would first need a dataset of these compounds with their measured biological activities (e.g., anticonvulsant effect).

For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties. nih.gov Statistical methods, including machine learning algorithms, are then used to build a model that predicts activity based on these descriptors. nih.govfrontiersin.org A robust QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing. frontiersin.org

Table 3: Example of a Hypothetical QSAR Data Set for this compound Analogs This table shows the kind of data needed to build a QSAR model, linking calculated molecular properties to observed biological activity.

Compound IDMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Biological Activity (IC₅₀, µM)
This compound282.33.149.615.2
Analog 1296.33.549.610.8
Analog 2281.72.958.825.1
Analog 3316.43.349.68.5
Analog 4298.33.062.130.4

In Silico Prediction of Molecular Interactions and Binding Sites

Beyond identifying potential ligands, computational methods can provide detailed predictions of how a molecule like this compound interacts with a biological target at the atomic level. nih.govresearchgate.net In silico analysis, primarily through molecular docking and molecular dynamics (MD) simulations, is essential for characterizing these interactions. chemrxiv.orgdlsu.edu.ph

After docking this compound into a hypothetical protein's active site, the resulting complex can be analyzed to identify specific intermolecular forces. biointerfaceresearch.com These include:

Hydrogen Bonds: Likely to form between the electronegative oxygen and nitrogen atoms in this compound's oxadiazole ring and hydrogen bond donor residues (e.g., Serine, Tyrosine) in the protein.

Hydrophobic Interactions: The phenyl rings of this compound would favorably interact with nonpolar amino acid residues (e.g., Leucine, Phenylalanine) in the binding pocket.

Pi-Stacking: The aromatic rings of this compound could engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

MD simulations can further refine this static picture by simulating the motion of the protein-ligand complex over time, providing insights into the stability of the binding pose and the dynamic nature of the interactions.

Table 4: Predicted Molecular Interactions for this compound in a Hypothetical Binding Site

Interaction TypeThis compound MoietyPotential Protein Residue Partner
Hydrogen Bond AcceptorOxadiazole Nitrogen/OxygenSerine, Threonine, Tyrosine
Hydrophobic InteractionPhenyl RingsLeucine, Isoleucine, Valine
Pi-Pi StackingPhenyl RingsPhenylalanine, Tyrosine, Tryptophan
Pi-Cation InteractionPhenyl Rings (electron-rich face)Lysine, Arginine

In Vitro Pharmacological Research of Diphoxazide

Assay Development for Mechanistic Studies

The investigation into Diphoxazide's mechanism of action necessitates the development of specific and reliable in vitro assays. bioduro.comiiarjournals.org This process is foundational to drug discovery and involves creating robust test systems to measure the compound's effects on biological processes. bioduro.comqima-lifesciences.com The primary goal is to design assays that can screen for biological activity, help understand structure-activity relationships, and provide precise information on the biochemical and cellular interactions of this compound. bioduro.comiiarjournals.org

Assay development for this compound would follow a structured approach, beginning with the design and selection of an appropriate assay format based on the research objectives. bioduro.com This is followed by rigorous optimization and validation to ensure the assay is sensitive, specific, and reproducible. bioduro.com Key considerations include the choice of cellular models, such as immortalized cancer cell lines or more complex three-dimensional (3D) spheroids, which can more accurately represent the in vivo microenvironment. iiarjournals.orgcertisoncology.com The development process aims to create assays that can evaluate potency, identify molecular interactions, and elucidate the biochemical pathways relevant to this compound's function. bioduro.com

These custom-developed assays are crucial for generating high-quality data to guide later-stage studies, including the identification of potential off-target effects and the assessment of the compound's efficacy against a specific target or disease condition. bioduro.comqima-lifesciences.com

Target Identification and Validation Strategies

A pivotal step in understanding the pharmacological profile of this compound is the identification and validation of its molecular targets. nih.govrsc.org This process, often called target deconvolution, is essential for elucidating the mechanism of action and predicting potential therapeutic effects or liabilities. researchgate.netacs.org A variety of advanced techniques are employed to pinpoint the specific proteins or biological molecules that this compound interacts with in a complex biological system.

Affinity-based proteomics is a powerful method for identifying the direct binding partners of a small molecule like this compound. researchgate.netnih.gov This technique typically involves immobilizing a chemically modified version of the compound onto a solid support, such as a chromatography resin, to create an "affinity matrix". researchgate.netacs.org This matrix is then incubated with a complex protein mixture, such as a cell lysate, allowing proteins with an affinity for this compound to bind to it. researchgate.net

After washing away non-specifically bound proteins, the captured proteins are eluted and identified using high-resolution mass spectrometry. nih.govevotec.com To distinguish true targets from non-specific binders, competition experiments are often performed where the cell lysate is pre-incubated with the free, unmodified this compound. nih.gov In these experiments, specific target proteins will bind to the free compound and will therefore not be captured by the affinity matrix, allowing for their identification and quantification. nih.gov This approach enables the generation of dose-response curves and the determination of binding affinities for multiple potential targets simultaneously. nih.gov

To overcome the potential limitations of chemically modifying this compound for affinity-based methods, several label-free strategies have been developed. nih.govrsc.org These techniques identify targets by measuring changes in the physical properties of proteins upon ligand binding. nih.gov

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. pharmafeatures.commdpi.com In a typical DARTS experiment, cell lysates would be treated with and without this compound, and then subjected to limited proteolysis. nih.govpharmafeatures.com Proteins that show increased resistance to protease digestion in the presence of this compound are identified as potential binding targets. pharmafeatures.com

Stability of Proteins from Rates of Oxidation (SPROX): SPROX operates on the principle that ligand binding can alter a protein's stability against chemical denaturation. nih.govmdpi.com This change in stability affects the rate at which methionine residues within the protein are oxidized. pharmafeatures.com By measuring these oxidation rates in the presence and absence of this compound, researchers can identify proteins whose stability is altered by the compound, pointing to potential interactions. pharmafeatures.com While powerful, this method is generally limited to proteins containing methionine and is often performed in cell lysates rather than intact cells. pharmafeatures.com

Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical technique that can be applied in living cells and is based on the concept of ligand-induced thermal stabilization. pharmafeatures.commdpi.com The binding of a compound like this compound to its target protein can increase the protein's resistance to heat-induced denaturation. nih.govmdpi.com In a CETSA experiment, intact cells or cell lysates are treated with this compound, heated to various temperatures, and the remaining soluble proteins are analyzed. nih.gov A shift in the melting temperature of a protein in the presence of this compound indicates a direct binding interaction. pharmafeatures.com

A comparative overview of these label-free methods is presented below.

MethodPrincipleTypical SampleKey Advantage
DARTS Ligand binding confers resistance to proteolysis. pharmafeatures.comCell LysateDoes not require chemical modification of the compound. nih.gov
SPROX Ligand binding alters protein stability against chemical denaturation and oxidation. nih.govpharmafeatures.comCell LysateCan detect domain-level stability shifts and weak binders. mdpi.com
CETSA Ligand binding increases the thermal stability of the target protein. mdpi.comIntact Cells, LysatesAssesses target engagement in a physiological cellular context. pharmafeatures.commdpi.com

Computational, or in silico, methods serve as a crucial initial step to predict the potential biological targets of this compound, helping to narrow the field for experimental validation. acs.orgnih.gov These approaches leverage vast amounts of biological and chemical data to generate hypotheses about drug-target interactions. oup.com

Common strategies include:

Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules are likely to have similar biological targets. oup.com The chemical structure of this compound would be compared against databases of compounds with known targets to predict potential interactions. researchgate.net

Structure-Based Methods (Reverse Docking): If the three-dimensional structures of many proteins are known, reverse docking can be used. oup.com This technique computationally "docks" the this compound molecule into the binding sites of a large number of protein structures to calculate potential binding affinities and identify the most likely targets. oup.com

Machine Learning and Network-Based Approaches: Modern methods use machine learning algorithms and analyze complex biological networks (like protein-protein interaction networks) to predict targets. nih.govresearchgate.net These models are trained on known drug-target interaction data and can infer new potential targets for compounds like this compound based on a wide array of features, including chemical properties and biological pathway information. nih.govoup.com

Enzyme Kinetics and Modulatory Profiling (e.g., Cytochrome P450s, UGTs)

A critical component of in vitro pharmacological research is to evaluate how a compound like this compound interacts with major drug-metabolizing enzymes. admescope.comcriver.com The Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme families are responsible for the metabolism of a majority of drugs, and any inhibition of these enzymes can lead to significant drug-drug interactions. criver.comxenotech.com

The inhibitory potential of this compound would be assessed by determining its effect on the metabolism of specific probe substrates for various human CYP and UGT isoforms in incubations with human liver microsomes or recombinant enzymes. xenotech.comnih.gov Such studies measure the concentration of this compound required to inhibit enzyme activity by 50% (the IC₅₀ value). admescope.com Assays for both direct, reversible inhibition and time-dependent inhibition (TDI) are typically conducted. criver.com

The table below provides an illustrative example of the type of data that would be generated from CYP and UGT inhibition assays for this compound.

Enzyme IsoformProbe SubstrateThis compound IC₅₀ (µM)Inhibition Type
CYP1A2 Phenacetin>100N/A
CYP2C9 Tolbutamide75.2Weak
CYP2C19 S-Mephenytoin45.8Weak
CYP2D6 Dextromethorphan15.3Moderate
CYP3A4 Midazolam8.9Moderate
UGT1A1 β-estradiol22.1Moderate
UGT2B7 Zidovudine>100N/A

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Receptor Binding and Ligand-Binding Studies

Receptor binding assays are fundamental for characterizing the interaction of this compound with specific receptor targets. numberanalytics.commerckmillipore.com These assays are used to determine if this compound binds to a receptor of interest and to quantify its binding affinity. numberanalytics.com The most common format is a competitive binding assay, which utilizes a radiolabeled or fluorescently-labeled ligand (a molecule with known high affinity for the receptor) and a source of the receptor, such as cell membranes. merckmillipore.comnih.gov

In this setup, various concentrations of this compound would be incubated with the receptor and a fixed concentration of the labeled ligand. merckmillipore.com If this compound binds to the same site on the receptor, it will compete with and displace the labeled ligand. merckmillipore.com The amount of labeled ligand that remains bound to the receptor is measured, and from this data, the inhibitory constant (Ki) or the IC₅₀ value for this compound can be calculated. These values are measures of the compound's binding affinity for the receptor. numberanalytics.com

The results from these studies provide crucial insights into the selectivity and potency of this compound at various receptors, helping to build a comprehensive pharmacological profile. numberanalytics.com

Ion Channel and Transporter Activity Modulation

The interaction of a compound with various ion channels and transporters is a critical aspect of its pharmacological profile. aurorabiomed.com Unintended interactions can lead to adverse effects, while desired modulation can be the primary mechanism of action. The assessment of this compound's activity on a panel of ion channels and transporters is performed to identify both its primary effects and potential off-target liabilities. cipaproject.orgnih.gov

Ion channels, which are essential for cellular excitability and signaling, are frequent targets for therapeutics. aurorabiomed.com High-throughput screening methods, as well as more detailed electrophysiological techniques like manual patch-clamp, are employed to determine a compound's effect on currents mediated by various channels such as hERG, sodium channels (e.g., Nav1.5), and calcium channels (e.g., Cav1.2). aurorabiomed.comcipaproject.org Similarly, a compound's interaction with drug transporters, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, can significantly impact its absorption, distribution, and elimination. mdpi.comunpad.ac.id Assays using cell lines overexpressing specific transporters (e.g., P-gp/MDR1) help to elucidate these interactions. admescope.comuzh.ch

Table 1: Hypothetical In Vitro Activity of this compound on a Panel of Ion Channels and Transporters

Target Assay Type Result (IC₅₀/EC₅₀) Interpretation
hERG (IKr) Patch Clamp > 30 µM Low risk of cardiac QT prolongation
Nav1.5 (peak) Patch Clamp 15 µM Moderate inhibition of cardiac sodium current
Cav1.2 Patch Clamp > 30 µM Low activity at L-type calcium channels
GABA-A Receptor Electrophysiology 0.5 µM Potentiation of GABAergic current, consistent with anticonvulsant activity
P-glycoprotein (P-gp) Efflux Assay 10 µM Substrate for P-gp efflux pump

This table presents hypothetical data for illustrative purposes.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The evaluation of a drug candidate's ADME properties is fundamental to predicting its in vivo pharmacokinetic behavior. nih.govsygnaturediscovery.com In vitro ADME assays provide early insights into a compound's potential for bioavailability, metabolic stability, and other key parameters that influence its success as a drug. vectorb2b.comnih.gov

Membrane Permeability Assays (e.g., PAMPA, Caco-2, MDCK)

To be effective, an orally administered drug must typically be absorbed through the intestinal epithelium. In vitro models are used to predict this absorption. nih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses a compound's ability to diffuse passively across an artificial lipid membrane. admescope.comsrce.hr It is a high-throughput method used for early screening of passive permeability. nih.gov

Caco-2 Cell Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier, expressing both uptake and efflux transporters. srce.hrresearchgate.net This assay provides a more comprehensive prediction of intestinal absorption by accounting for both passive diffusion and active transport mechanisms. wuxiapptec.com

Madin-Darby Canine Kidney (MDCK) Cell Assay: MDCK cells are also used to assess permeability. srce.hr Cell lines engineered to overexpress specific transporters, such as P-glycoprotein (MDCK-MDR1), are particularly useful for studying the role of efflux in limiting a compound's permeability. admescope.com

Table 2: Hypothetical Permeability Data for this compound

Assay Direction Apparent Permeability (Papp) (10⁻⁶ cm/s) Classification
PAMPA N/A 8.5 High Passive Permeability
Caco-2 Apical to Basolateral (A-B) 1.2 Low to Moderate Permeability
Caco-2 Basolateral to Apical (B-A) 6.8 High Efflux

This table presents hypothetical data for illustrative purposes.

Plasma Protein Binding Determination (e.g., Rapid Equilibrium Dialysis)

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, significantly affects its distribution and availability to interact with its target. enamine.net Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. sygnaturediscovery.com Rapid Equilibrium Dialysis (RED) is a common and robust method for determining plasma protein binding. nih.govresearchgate.net This technique involves dialyzing a plasma sample containing the compound against a buffer solution until equilibrium is reached, after which the concentrations in both chambers are measured to calculate the bound and unbound fractions. enamine.netthermofisher.com

Table 3: Hypothetical Plasma Protein Binding of this compound

Species Plasma Protein Binding (%) Unbound Fraction (%)
Human 98.5 1.5
Rat 97.2 2.8
Mouse 96.8 3.2

This table presents hypothetical data for illustrative purposes.

Tissue-Specific Metabolic Stability (e.g., Intestinal and Hepatic Microsomes)

The metabolic stability of a compound is a key determinant of its half-life and clearance. evotec.com In vitro assays using subcellular fractions, such as microsomes from the liver and intestine, are used to evaluate a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. frontiersin.org In these assays, the compound is incubated with microsomes and necessary cofactors (e.g., NADPH), and the rate of its disappearance is monitored over time. mercell.com This data can be used to calculate the intrinsic clearance of the compound. mdpi.com

Table 4: Hypothetical Metabolic Stability of this compound in Microsomes

Tissue Source Half-life (t₁/₂) (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver Microsomes 25 27.7
Human Intestinal Microsomes 45 15.4
Rat Liver Microsomes 15 46.2

This table presents hypothetical data for illustrative purposes.

In Vitro Metabolite Identification and Profiling

Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. bioivt.com Following incubation with microsomes or hepatocytes, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to detect and identify the structures of metabolites. diva-portal.orgmdpi.com This profiling helps to predict the major routes of biotransformation, such as oxidation, hydrolysis, or conjugation. nih.gov

Table 5: Hypothetical In Vitro Metabolites of this compound

Metabolite ID Proposed Biotransformation Relative Abundance (%)
M1 Hydroxylation on phenyl ring 45
M2 N-dealkylation 30
M3 Oxidative deamination 15

This table presents hypothetical data for illustrative purposes.

Pharmacological Profiling for Off-Target Activity Identification

Early identification of unintended interactions with other biological targets ("off-targets") is essential for mitigating the risk of adverse drug reactions. eurofinsdiscovery.com In vitro safety pharmacology profiling involves screening a compound against a broad panel of receptors, enzymes, and ion channels at a standardized concentration (e.g., 10 µM). fda.gov This helps to create a "promiscuity" profile and flag potential liabilities that may require further investigation. nih.govdiva-portal.orgnih.gov

Table 6: Hypothetical Off-Target Profile for this compound (at 10 µM)

Target Class Representative Target Inhibition (%) Potential Implication
GPCRs 5-HT₂B Receptor 65% Potential for valvulopathy
GPCRs Adrenergic α₁ Receptor 55% Potential for orthostatic hypotension
Enzymes Cyclooxygenase-2 (COX-2) <10% No significant anti-inflammatory effect

This table presents hypothetical data for illustrative purposes.

Preclinical Research Methodologies for Diphoxazide

Development and Characterization of In Vivo Models for Mechanistic Exploration

The foundation of understanding a compound's effect in a biological system lies in the use of appropriate in vivo models. These models are crucial for exploring the mechanism of action and evaluating the pharmacological properties of a new chemical entity.

Selection and Justification of Relevant Animal Models

The choice of an animal model is contingent on the putative therapeutic target of Diphoxazide. A thorough in vitro characterization of the compound's activity would be the first step to inform the selection of an appropriate in vivo model. For instance, if this compound shows activity against a specific receptor or enzyme, animal models where this target is well-characterized and relevant to a particular disease would be selected.

Key considerations for model selection include:

Physiological and Pathophysiological Similarities: The chosen animal model should mimic the human disease state as closely as possible in terms of etiology, pathology, and clinical presentation.

Genetic Homology: The genetic makeup of the animal model, particularly concerning the drug target and relevant metabolic pathways, should be comparable to humans.

Predictive Validity: The model should have a demonstrated ability to predict clinical outcomes for similar classes of compounds.

Table 1: Hypothetical Animal Model Selection for this compound Based on Potential Therapeutic Areas

Potential Therapeutic Area Relevant Animal Models Justification
Neurodegenerative Disease Transgenic mouse models (e.g., APP/PS1 for Alzheimer's, R6/2 for Huntington's) These models express human disease-causing genes and replicate key pathological features.
Inflammatory Disorders Collagen-induced arthritis (CIA) in mice, Lipopolysaccharide (LPS)-induced inflammation models These models are well-established for studying inflammatory pathways and the efficacy of anti-inflammatory agents.

| Metabolic Disease | db/db mice, ob/ob mice, high-fat diet-induced obesity models | These models exhibit characteristic features of type 2 diabetes and obesity, allowing for the evaluation of metabolic parameters. |

Establishment of Disease Models for Pharmacological Evaluation

Once a relevant animal species and disease area are identified, the specific disease model must be established and characterized. This involves inducing the disease phenotype in a consistent and reproducible manner. For example, in a cancer model, this would involve the implantation of tumor cells, while in a neurological model, it might involve the administration of a neurotoxin or the use of genetically modified animals.

Standardization of the model is critical and includes:

Defining Disease Induction Protocols: Detailed procedures for inducing the disease state to ensure uniformity across all experimental animals.

Characterizing the Disease Phenotype: Establishing a set of baseline measurements and pathological hallmarks to confirm the successful induction of the disease.

Monitoring Disease Progression: Implementing methods to track the progression of the disease over time, which will serve as a baseline against which the effects of this compound can be measured.

Pharmacodynamic Biomarker Discovery and Validation

Pharmacodynamic (PD) biomarkers are essential tools in preclinical research to provide evidence of a drug's biological activity and to link drug exposure to its pharmacological effect.

Translational Biomarker Identification and Quantification

Translational biomarkers are those that can be measured in both preclinical models and in human subjects, thereby bridging the gap between nonclinical and clinical development. The identification of such biomarkers for this compound would be a critical step. This process often begins with in vitro studies to identify molecular changes that occur in response to the compound.

Potential sources for biomarker identification include:

Genomic and Proteomic Profiling: Analyzing changes in gene expression or protein levels in tissues or cells treated with this compound.

Metabolomic Analysis: Identifying changes in metabolic profiles in response to the compound.

Target Engagement Assays: Developing assays to directly measure the interaction of this compound with its intended biological target.

Bioanalytical Methods for Endogenous and Drug-Related Biomarkers

Once potential biomarkers are identified, robust and validated bioanalytical methods are required for their quantification in biological matrices such as plasma, tissue, and urine. The choice of method depends on the nature of the biomarker.

Table 2: Common Bioanalytical Methods for Biomarker Quantification

Biomarker Type Bioanalytical Method Key Features
Proteins Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry (MS) High sensitivity and specificity for protein quantification.
Small Molecules/Metabolites Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) Highly sensitive and specific for the quantification of small molecules.

| Nucleic Acids | Quantitative Polymerase Chain Reaction (qPCR), Next-Generation Sequencing (NGS) | Enables precise measurement of gene expression levels. |

The validation of these assays is performed according to regulatory guidelines to ensure their accuracy, precision, and reliability.

Investigation of this compound's Mechanism of Action in Preclinical Systems

A thorough understanding of a drug's mechanism of action (MoA) is fundamental to its development. In preclinical systems, the MoA of this compound would be investigated using a combination of in vitro and in vivo approaches.

In Vitro Studies: These studies would be conducted on isolated cells, proteins, or enzymes to determine the direct molecular target of this compound. Techniques such as receptor binding assays, enzyme inhibition assays, and cellular signaling pathway analysis would be employed.

In Vivo Studies: Following the administration of this compound to the selected animal models, a range of assessments would be performed to confirm the in vitro findings and to understand the compound's effects in a whole organism. This would involve measuring changes in the identified pharmacodynamic biomarkers, assessing physiological responses, and conducting histological and pathological examinations of relevant tissues.

The integration of data from these various preclinical methodologies will be essential to build a comprehensive profile of this compound, which will be critical for making informed decisions about its potential progression into clinical development. The absence of such data in the current public domain underscores the need for foundational research to unlock the potential of this chemical compound.

No Publicly Available Preclinical Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific preclinical research data was found for the chemical compound “this compound” corresponding to the requested article outline. While the compound is listed in some chemical and regulatory databases, detailed studies on its target engagement, cellular and molecular pathways, and pharmacokinetic properties are not available in the public domain.

The name "this compound" appears in several chemical and drug-related databases, indicating its recognition as a distinct chemical entity. Some historical documents suggest a potential classification as a psychosedative or tranquilizer. However, beyond these limited mentions, there is a notable absence of published research detailing the preclinical investigations that would be necessary to populate the sections and subsections of the requested article.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing on the preclinical research methodologies for this compound as outlined. The required detailed research findings on target engagement in animal models, elucidation of cellular and molecular pathways, and specific pharmacokinetic data such as ADME characteristics, bioavailability, clearance rates, and tissue distribution are not publicly available. Any attempt to create such an article would not be based on factual, verifiable scientific evidence for this specific compound.

Advanced Analytical Techniques in Diphoxazide Research

Chromatographic Separations (e.g., HPLC-MS/MS, GC-MS) for Quantitative Analysis and Purity Assessment

Chromatographic techniques are fundamental for separating Diphoxazide from complex mixtures, allowing for its precise quantification and the assessment of its purity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This hyphenated technique is the cornerstone for quantifying this compound in biological fluids during preclinical pharmacokinetic studies. nih.govjetir.org HPLC separates this compound from matrix components, after which tandem mass spectrometry provides highly sensitive and selective detection. lcms.cznih.gov The process involves optimizing several parameters to achieve reliable and reproducible results. nih.gov A typical sample preparation involves protein precipitation or solid-phase extraction to isolate the analyte from plasma or tissue homogenates. researchgate.net

A method for this compound would be developed using a reversed-phase C18 column with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. The mass spectrometer would be operated in multiple-reaction monitoring (MRM) mode, which enhances selectivity by tracking a specific precursor-to-product ion transition for this compound and an internal standard. researchgate.net

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

ParameterTypical Setting
HPLC ColumnReversed-phase C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile PhaseGradient of Methanol and 0.1% Formic Acid in Water
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (this compound)[M+H]⁺ → Specific Product Ion
MRM Transition (Internal Standard)[M+H]⁺ → Specific Product Ion
Source Temperature150 °C
Desolvation Temperature500 °C

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of synthesized this compound, particularly for identifying volatile organic impurities. unar.ac.idnih.gov For non-volatile compounds, derivatization is often required to increase volatility and thermal stability. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum for each, which can be compared against spectral libraries for identification. notulaebotanicae.romdpi.com

High-Resolution Spectroscopic Techniques (e.g., NMR, FTIR, UV-Vis) for Detailed Structural Information

Spectroscopic methods are indispensable for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise atomic structure of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments would be conducted. nih.gov ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. 2D NMR experiments establish connectivity between atoms, allowing for the unambiguous assembly of the this compound structure. uobasrah.edu.iq

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. surfacesciencewestern.com Each functional group (e.g., C=O, N-O, P=O) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. nih.gov This technique is crucial for confirming the successful synthesis of the target compound and for quality control. monash.edunih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in systems containing chromophores (light-absorbing groups). ethz.ch The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. nih.govrsc.org This technique is also used for quantitative analysis, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. analysis.rsresearchgate.net

Table 2: Summary of Expected Spectroscopic Data for this compound Characterization

TechniqueInformation ObtainedApplication in this compound Research
NMR (¹H, ¹³C, 2D)Complete molecular structure and connectivityPrimary structural elucidation and confirmation
FTIRPresence of specific functional groupsConfirmation of synthesis and impurity profiling
UV-VisElectronic transitions, λmaxStructural confirmation of chromophores, quantitative analysis

Electrochemical Methods for Compound Detection and Characterization

Electrochemical methods offer a highly sensitive approach for detecting and quantifying compounds that can be oxidized or reduced. mdpi.com If this compound possesses an electroactive moiety (e.g., a reducible nitro group or an oxidizable phenol), techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV) can be employed. researchgate.netmdpi.com These methods measure the current response to a varying applied potential, providing information on the redox properties of the compound. Electrochemical sensors can be developed for rapid and sensitive detection of this compound in various samples. thermofisher.comnih.gov

Advanced Statistical Methods for Data Analysis and Interpretation in Research Studies

Analysis of Variance (ANOVA): Used to compare the means of three or more groups, for instance, to analyze differences in this compound concentration across different experimental conditions. nih.gov

Regression Analysis: Essential for establishing calibration curves in quantitative assays (e.g., HPLC-MS/MS), where the relationship between signal response and concentration is modeled. nih.gov

Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) can be used to analyze complex datasets, for example, to interpret spectroscopic data or identify patterns in high-throughput screening results. nih.gov

Biostatistical Modeling: In preclinical studies, statistical models like generalized linear mixed modeling or survival analysis are crucial for interpreting efficacy and pharmacokinetic data. mdpi.com

Method Validation for Preclinical Bioanalysis

Before a bioanalytical method can be used to support preclinical studies, it must be thoroughly validated to ensure its reliability and reproducibility. researchgate.netjgtps.com This process, often guided by regulatory agencies, demonstrates that the method is suitable for its intended purpose. nih.govjetir.org Validation involves a series of experiments to assess key performance characteristics. nih.gov

Key Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net

Accuracy: The closeness of the measured concentration to the true value, expressed as a percentage. jetir.org

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV) or relative standard deviation (RSD). jetir.org

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process.

Stability: The chemical stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). jgtps.com

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criterion
AccuracyWithin ±15% of the nominal concentration (±20% at LOQ)
Precision (Intra- and Inter-day)RSD or CV ≤15% (≤20% at LOQ)
Linearity (Calibration Curve)Correlation coefficient (r²) ≥ 0.99
SelectivityNo significant interfering peaks at the retention time of the analyte
Stability (Freeze-Thaw, Bench-Top, Long-Term)Mean concentration within ±15% of the baseline concentration

Future Research Trajectories and Knowledge Gaps for Diphoxazide

Unexplored Mechanistic Pathways and Biological Interactions

The fundamental mechanism of action for Diphoxazide is presently undefined in the scientific literature. As an agent with noted anticonvulsant and psychosedative properties, it is hypothesized to interact with central nervous system targets, but the specifics of these interactions remain speculative. Future research should prioritize the elucidation of its primary molecular targets. Key questions that need to be addressed include whether this compound modulates ion channels, interacts with neurotransmitter receptors, or influences enzymatic pathways involved in neuronal excitability and inhibition.

A critical area of investigation would be to determine if this compound's activity is mediated through common pathways associated with other anticonvulsant and psychosedative drugs. For instance, its potential interaction with GABAa receptors, voltage-gated sodium channels, or calcium channels warrants thorough investigation. Furthermore, its impact on neurotransmitter systems such as glutamate, serotonin, and dopamine (B1211576) should be explored to understand the breadth of its neuropharmacological effects. The table below outlines potential research avenues to explore these unknown biological interactions.

Research QuestionPotential Experimental ApproachesRationale
Does this compound modulate GABAergic neurotransmission?Electrophysiological recordings in neuronal cultures or brain slices; Radioligand binding assays with GABAa receptor subtypes.Many anticonvulsants and sedatives enhance GABAergic inhibition.
Does this compound interact with voltage-gated ion channels?Patch-clamp studies to assess effects on sodium, potassium, and calcium currents.Ion channel modulation is a common mechanism for controlling neuronal excitability.
What is the effect of this compound on major neurotransmitter systems?Microdialysis in animal models to measure extracellular levels of glutamate, serotonin, and dopamine; Receptor binding and functional assays.To understand its broader impact on brain chemistry and potential for off-target effects.

Potential for Rational Design and Development of this compound Analogs

The development of analogs of an existing compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. However, in the absence of a clear understanding of this compound's structure-activity relationship (SAR), the rational design of new analogs is significantly hampered. The foundational step in this direction would be to synthesize a focused library of this compound derivatives and screen them for anticonvulsant and psychosedative activity.

Initial modifications could involve altering key functional groups on the this compound scaffold to probe for regions critical for its biological activity. For example, substitutions on the phenyl rings or modifications to the hydrazide core could yield valuable insights into the pharmacophore. Once a preliminary SAR is established, computational modeling and molecular docking studies could be employed to predict more potent and selective analogs, although this would require the prior identification of a biological target.

The following table outlines a hypothetical workflow for the rational design of this compound analogs.

StepObjectiveMethodsExpected Outcome
1. Scaffolding AnalysisIdentify key structural motifs of this compound.In silico analysis of the this compound structure.Identification of potential sites for chemical modification.
2. Analog SynthesisCreate a library of this compound derivatives.Parallel synthesis and traditional organic synthesis techniques.A diverse set of new chemical entities for biological screening.
3. Biological ScreeningEvaluate the activity of the synthesized analogs.In vitro and in vivo models of epilepsy and sedation.Preliminary structure-activity relationship data.
4. Iterative DesignRefine analog structures based on screening data.Computational modeling, QSAR studies.Analogs with potentially improved therapeutic profiles.

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the systemic effects of a compound. oup.comnih.gov Applying these techniques to this compound research could provide a comprehensive map of the biological pathways it modulates. For instance, treating neuronal cell cultures or animal models with this compound and subsequently analyzing changes in gene expression, protein levels, and metabolite profiles could reveal novel targets and mechanisms of action.

This integrated approach could help to identify biomarkers of this compound activity and potentially predict its therapeutic efficacy or side effects. oup.com A multi-omics strategy would be particularly valuable in the early stages of research where the primary target is unknown, as it can generate new hypotheses for further investigation.

Addressing Research Gaps in the Academic Landscape of this compound

The most significant research gap concerning this compound is the near-total absence of primary research publications detailing its pharmacology, toxicology, and clinical efficacy. To move forward, the scientific community would need to undertake foundational preclinical studies. This includes basic characterization of its pharmacokinetic and pharmacodynamic properties, as well as an initial assessment of its safety profile.

Collaborative efforts between academic institutions and pharmaceutical research organizations could be instrumental in initiating and funding these much-needed investigations. The publication of initial findings, even if preliminary, would be crucial to stimulate further interest and research into this compound. Without a concerted effort to generate and disseminate fundamental data, this compound is likely to remain an obscure molecule with untapped therapeutic potential. The journey to understanding this compound must begin with a commitment to filling these fundamental knowledge gaps.

Q & A

Basic Research Questions

Q. What are the standard pharmacological assays used to evaluate Diphoxazide's anticonvulsant activity in preclinical studies?

  • Methodological Answer: Preclinical evaluation of this compound’s anticonvulsant properties typically involves a combination of in vitro and in vivo assays. For in vitro studies, receptor binding assays (e.g., GABAA or NMDA receptor affinity) and electrophysiological recordings in neuronal cell lines are critical . In vivo models include maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents. Dose-response curves should be established to determine ED50 (effective dose for 50% protection) and TD50 (toxic dose for 50% mortality) to calculate the therapeutic index .

Q. How should researchers design dose-response studies for this compound to establish its therapeutic index?

  • Methodological Answer: A well-designed dose-response study requires:

  • Dose Selection : Use logarithmic increments (e.g., 1, 3, 10, 30 mg/kg) to capture efficacy and toxicity thresholds.
  • Control Groups : Include vehicle controls and positive controls (e.g., valproate for anticonvulsant studies).
  • Outcome Metrics : Quantify seizure latency, duration, and mortality rates. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for inter-animal variability .
  • Reproducibility : Detailed protocols for animal handling, randomization, and blinding should be documented in supplementary materials .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro receptor binding affinity and in vivo efficacy data for this compound?

  • Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) or off-target effects. To address this:

  • Pharmacokinetic Profiling : Measure plasma and brain concentrations of this compound at efficacy timepoints using LC-MS/MS .
  • Mechanistic Studies : Combine ex vivo brain slice electrophysiology with behavioral assays to correlate target engagement with functional outcomes.
  • Systems Biology Approaches : Use pathway enrichment analysis to identify compensatory mechanisms in in vivo models that are absent in vitro .

Q. How can computational modeling predict this compound's pharmacokinetic properties while addressing interspecies variability?

  • Methodological Answer: Physiologically based pharmacokinetic (PBPK) models integrate species-specific parameters (e.g., liver enzyme activity, organ weights) to extrapolate human pharmacokinetics from rodent data. Key steps include:

  • Parameterization : Use in vitro metabolic stability data (e.g., microsomal half-life) and plasma protein binding measurements.
  • Validation : Compare simulated plasma concentration-time curves with empirical data from preclinical studies.
  • Sensitivity Analysis : Identify critical parameters (e.g., CYP3A4 metabolism) contributing to interspecies differences .

Q. What analytical frameworks are recommended for interpreting conflicting toxicity data in long-term this compound studies?

  • Methodological Answer: Contradictory toxicity findings (e.g., hepatotoxicity vs. neurotoxicity) require:

  • Dose-Temporal Analysis : Assess whether toxicity is dose-dependent or time-dependent using Kaplan-Meier survival curves.
  • Toxicogenomics : Apply RNA sequencing to identify differentially expressed genes in affected tissues.
  • Meta-Analysis : Pool data from independent studies to evaluate heterogeneity via I<sup>2</sup> statistics and subgroup analysis .

Data Presentation and Reproducibility

Q. How should researchers present large-scale electrophysiological datasets for this compound in compliance with journal standards?

  • Methodological Answer:

  • Raw Data : Deposit in repositories like Figshare or Zenodo with persistent DOIs.
  • Processed Data : Include spike raster plots and frequency histograms in the main text; raw traces belong in supplementary materials.
  • Statistical Reporting : Specify normality tests (e.g., Shapiro-Wilk) and use non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian distributions .

Q. What criteria validate the synthesis of novel this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer:

  • Purity Verification : Use HPLC (≥95% purity) and elemental analysis.
  • Structural Confirmation : Combine <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and high-resolution mass spectrometry.
  • Batch Consistency : Replicate synthesis across ≥3 independent batches to ensure reproducibility .

Ethical and Regulatory Considerations

Q. How can researchers address ethical challenges in translational studies involving this compound?

  • Methodological Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Ethical Review : Obtain IRB/IACUC approval for animal/human studies, detailing euthanasia protocols and humane endpoints.
  • Transparency : Disclose conflicts of interest and funding sources in the manuscript .

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Diphoxazide

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